1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-fluorophenyl)piperazine
CAS No.: 1014049-63-8
Cat. No.: VC6051057
Molecular Formula: C18H23FN4O2
Molecular Weight: 346.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014049-63-8 |
|---|---|
| Molecular Formula | C18H23FN4O2 |
| Molecular Weight | 346.406 |
| IUPAC Name | (3-ethoxy-1-ethylpyrazol-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H23FN4O2/c1-3-23-13-14(17(20-23)25-4-2)18(24)22-11-9-21(10-12-22)16-8-6-5-7-15(16)19/h5-8,13H,3-4,9-12H2,1-2H3 |
| Standard InChI Key | YWKCXASTYLIWAT-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-fluorophenyl)piperazine, reflects its molecular architecture:
-
A piperazine ring substituted at the 4-position with a 2-fluorophenyl group.
-
A pyrazole ring substituted at the 1- and 3-positions with ethyl and ethoxy groups, respectively, and linked to the piperazine via a carbonyl group at the 4-position.
Table 1: Key Molecular Descriptors
The structural complexity enables diverse interactions with biological targets, a trait shared with other heterocyclic compounds .
Synthesis and Optimization
Synthesis of this compound likely follows multi-step protocols common to pyrazole-piperazine hybrids:
Pyrazole Core Formation
-
Condensation Reaction: Ethyl acetoacetate reacts with hydrazine derivatives to form the pyrazole ring.
-
Substituent Introduction: Ethyl and ethoxy groups are introduced via alkylation and nucleophilic substitution, respectively.
Piperazine Coupling
-
Carbonyl Activation: The pyrazole-4-carboxylic acid is converted to an acyl chloride for reactivity.
-
Amide Bond Formation: Reaction with 4-(2-fluorophenyl)piperazine under basic conditions yields the final product .
Table 2: Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole alkylation | K₂CO₃, DMF, 60°C | 78 | |
| Acylation | SOCl₂, THF, reflux | 85 | |
| Piperazine coupling | Et₃N, DCM, rt | 72 |
Optimization focuses on solvent choice (e.g., DMF for polar reactions) and temperature control to minimize side products.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the ethoxy and carbonyl groups .
-
Stability: Susceptible to hydrolysis under acidic/basic conditions, necessitating pH-controlled storage.
Spectroscopic Characterization
-
¹H NMR: Key signals include δ 1.35 (triplet, ethoxy CH₃), δ 4.25 (quartet, ethoxy CH₂), and δ 7.45–7.60 (multiplet, fluorophenyl) .
-
MS (ESI+): m/z 362.2 [M+H]⁺, consistent with the molecular formula.
| Compound Class | Target | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Pyrazole-carbonyl-piperazine | COX-2 | 0.034–0.052 μM | |
| Fluoroaryl-piperazine | 5-HT₁A | 85% binding at 10 nM |
Pharmacological Applications
Anti-Inflammatory Agents
Ethoxy groups enhance COX-2 selectivity, reducing gastrointestinal toxicity compared to non-selective NSAIDs.
CNS Therapeutics
Fluorophenyl groups improve blood-brain barrier penetration, making such compounds candidates for treating depression and anxiety .
Research Gaps and Future Directions
-
Target-Specific Studies: Prioritize assays against kinases and GPCRs to identify primary targets.
-
ADMET Profiling: Evaluate pharmacokinetics and toxicity in preclinical models.
-
Structural Optimization: Explore substituent effects on the pyrazole ring to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume